Desmethyl rabeprazole thioether
Overview
Description
Desmethyl rabeprazole thioether is a metabolite of rabeprazole, a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is formed through the non-enzymatic reduction of rabeprazole and plays a significant role in the pharmacokinetics of rabeprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmethyl rabeprazole thioether can be synthesized through the reduction of rabeprazole. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction typically takes place in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reduction reactions using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Desmethyl rabeprazole thioether undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to rabeprazole using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Rabeprazole and its sulfone derivatives.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
Desmethyl rabeprazole thioether has several applications in scientific research:
Mechanism of Action
Desmethyl rabeprazole thioether exerts its effects primarily through its role as a metabolite of rabeprazole. It is involved in the inhibition of the gastric H+/K+ ATPase enzyme, which reduces gastric acid secretion. This mechanism is similar to that of rabeprazole, although this compound itself is not the active form but rather a precursor in the metabolic pathway .
Comparison with Similar Compounds
Rabeprazole: The parent compound, a proton pump inhibitor.
Rabeprazole Sulfone: Another metabolite of rabeprazole, formed through oxidation.
Omeprazole: A structurally similar proton pump inhibitor with a similar mechanism of action.
Uniqueness: Desmethyl rabeprazole thioether is unique in its formation through non-enzymatic reduction and its specific role in the metabolic pathway of rabeprazole. Unlike rabeprazole sulfone, which is formed through enzymatic oxidation, this compound is formed through a simpler chemical reduction process .
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTPBAPTLLDMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569438 | |
Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-91-7 | |
Record name | 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117976-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethyl rabeprazole thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYL RABEPRAZOLE THIOETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60DBG5I1US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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